4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline
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Overview
Description
4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline is a heterocyclic compound that features both a tetrahydropyridine and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isoquinoline derivatives with tetrahydropyridine intermediates. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can introduce a variety of functional groups, leading to structurally diverse compounds .
Scientific Research Applications
4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Properties
Molecular Formula |
C14H14N2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-(1,2,3,6-tetrahydropyridin-4-yl)isoquinoline |
InChI |
InChI=1S/C14H14N2/c1-2-4-13-12(3-1)9-16-10-14(13)11-5-7-15-8-6-11/h1-5,9-10,15H,6-8H2 |
InChI Key |
RTMAOTZUQASTNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=CN=CC3=CC=CC=C32 |
Origin of Product |
United States |
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